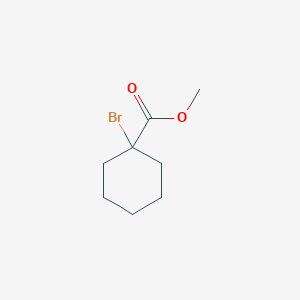

Methyl 1-bromocyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-bromocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWRVPVPLQMTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393248 | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3196-23-4 | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-bromocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for methyl 1-bromocyclohexanecarboxylate, a valuable reagent and intermediate in organic synthesis. The document details the core synthetic strategies, providing step-by-step experimental protocols where available and constructing plausible methodologies based on well-established chemical transformations. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

Methyl 1-bromocyclohexanecarboxylate is a key building block in the synthesis of various complex organic molecules. Its utility is prominent in reactions such as the Reformatsky reaction, where it serves as a precursor to zinc enolates for the formation of carbon-carbon bonds. A thorough understanding of its synthesis is crucial for researchers requiring this versatile intermediate. This guide explores the most viable synthetic routes, focusing on the Hell-Volhard-Zelinsky reaction followed by in situ esterification and the direct α-bromination of methyl cyclohexanecarboxylate.

Core Synthesis Methodologies

Two principal synthetic strategies are outlined for the preparation of methyl 1-bromocyclohexanecarboxylate. The first involves the α-bromination of cyclohexanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, with subsequent esterification. A highly efficient variation of this method involves trapping the intermediate α-bromo acyl bromide with methanol to directly afford the desired product. The second approach involves the direct α-bromination of the pre-formed methyl cyclohexanecarboxylate.

Method 1: Hell-Volhard-Zelinsky Reaction and Subsequent Esterification

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the α-bromination of carboxylic acids. The reaction proceeds through the formation of an acyl bromide, which then enolizes and undergoes bromination. Quenching the reaction with an alcohol, such as methanol, provides a direct route to the corresponding α-bromo ester.

Reaction Pathway:

Figure 1: HVZ reaction followed by in situ esterification.

Experimental Protocol:

-

Materials:

-

Cyclohexanecarboxylic acid

-

Red phosphorus

-

Bromine

-

Anhydrous methanol

-

Dichloromethane (or other suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a trap.

-

After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the red color of bromine disappears, indicating the completion of the α-bromination.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add anhydrous methanol to the flask. This step is also exothermic. The methanol will react with the intermediate 1-bromocyclohexanecarbonyl bromide to form the methyl ester.

-

After the addition of methanol is complete, reflux the mixture for 2-3 hours to ensure complete esterification.

-

Cool the reaction mixture and dilute it with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-bromocyclohexanecarboxylate.

-

Purify the product by vacuum distillation.

-

Method 2: Direct α-Bromination of Methyl Cyclohexanecarboxylate

An alternative approach is the direct α-bromination of methyl cyclohexanecarboxylate. This method avoids the handling of neat bromine and phosphorus tribromide by using N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator.

Reaction Pathway:

Figure 2: Direct α-bromination of a cyclohexanecarboxylate ester.

Experimental Protocol:

-

Step 2a: Synthesis of Methyl Cyclohexanecarboxylate (via Fischer Esterification)

-

Materials:

-

Cyclohexanecarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve cyclohexanecarboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield methyl cyclohexanecarboxylate.[1]

-

-

-

Step 2b: α-Bromination of Methyl Cyclohexanecarboxylate

-

Materials:

-

Methyl cyclohexanecarboxylate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (or other suitable inert solvent)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl cyclohexanecarboxylate in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent and will be consumed as the reaction progresses, while succinimide, the byproduct, is less dense and will float.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude methyl 1-bromocyclohexanecarboxylate by vacuum distillation.

-

-

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials and the final product to facilitate experimental planning and comparison of the synthetic routes.

| Property | Cyclohexanecarboxylic Acid | Methyl Cyclohexanecarboxylate | Methyl 1-bromocyclohexanecarboxylate |

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ | C₈H₁₃BrO₂ |

| Molecular Weight ( g/mol ) | 128.17 | 142.20 | 221.09 |

| Boiling Point (°C) | 232-233 | 183 | 115-116 @ 19 mmHg |

| Density (g/mL) | 1.033 | 0.995 @ 25 °C | 1.39 @ 25 °C |

| Typical Yield (Method 1) | N/A | N/A | 70-85% (estimated) |

| Typical Yield (Method 2) | N/A | 65-95% (for esterification) | 60-80% (for bromination, estimated) |

Logical Workflow of Synthesis

The following diagram illustrates the logical workflow for the two primary synthesis methods described.

Figure 3: Logical workflow for the synthesis of methyl 1-bromocyclohexanecarboxylate.

Conclusion

This technical guide has detailed the most practical and efficient methods for the synthesis of methyl 1-bromocyclohexanecarboxylate. The choice between the Hell-Volhard-Zelinsky reaction followed by in situ esterification and the direct α-bromination of methyl cyclohexanecarboxylate will depend on the availability of reagents, scale of the reaction, and safety considerations. Both methods are robust and can be adapted to various laboratory settings. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic chemistry and drug development.

References

physical and chemical properties of Methyl 1-bromocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-bromocyclohexanecarboxylate, a key intermediate in various organic syntheses. This document details its characteristics, experimental protocols for its synthesis and analysis, and its reactivity, with a focus on providing actionable information for laboratory and research applications.

Core Physical and Chemical Properties

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester with the molecular formula C₈H₁₃BrO₂.[1][2] It is a colorless liquid at room temperature and is commonly used as a reactant in the formation of carbon-carbon bonds, most notably in the Reformatsky reaction.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Methyl 1-bromocyclohexanecarboxylate for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃BrO₂ | [1][2] |

| Molecular Weight | 221.09 g/mol | [1] |

| Appearance | Liquid | - |

| Boiling Point | 115-116 °C at 19 mmHg | [3] |

| Density | 1.39 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.493 | [3] |

| CAS Number | 3196-23-4 | [2] |

Synthesis and Purification

The synthesis of Methyl 1-bromocyclohexanecarboxylate can be achieved through a multi-step process commencing from cyclohexanecarboxylic acid. A plausible and effective synthetic route involves the bromination of the alpha-carbon of the carboxylic acid followed by esterification.

Experimental Protocol: Synthesis

Step 1: α-Bromination of Cyclohexanecarboxylic Acid

This step can be achieved via a Hell-Volhard-Zelinsky reaction.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid (1 equivalent) and a catalytic amount of red phosphorus.

-

Slowly add bromine (1.1 equivalents) to the mixture.

-

Gently heat the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of bromine addition.

-

After the addition is complete, continue heating the mixture until the evolution of hydrogen bromide gas ceases.

-

The resulting 1-bromocyclohexanecarbonyl bromide is then carefully reacted with water to hydrolyze the acid bromide to 1-bromocyclohexanecarboxylic acid.

Step 2: Fischer Esterification of 1-Bromocyclohexanecarboxylic Acid

-

In a round-bottom flask, dissolve the crude 1-bromocyclohexanecarboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for several hours to drive the equilibrium towards the ester product.[4][5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Experimental Protocol: Purification

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then dissolved in a suitable organic solvent, such as diethyl ether. The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[4]

-

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.

-

Distillation: The crude Methyl 1-bromocyclohexanecarboxylate is purified by vacuum distillation to obtain the final product.[1]

Spectroscopic Analysis

The structure and purity of Methyl 1-bromocyclohexanecarboxylate are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃) | The spectrum is expected to show signals for the methyl ester protons (a singlet around 3.7 ppm) and the cyclohexyl ring protons (a series of multiplets in the upfield region). |

| ¹³C NMR (CDCl₃) | Key signals include the carbonyl carbon of the ester (around 170-175 ppm), the carbon bearing the bromine atom, the methoxy carbon, and the carbons of the cyclohexane ring. |

| IR (Neat) | A strong absorption band is expected around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. C-H stretching bands for the alkyl groups will appear around 2850-3000 cm⁻¹, and the C-Br stretch will be observed in the fingerprint region. |

Chemical Reactivity and Applications

Methyl 1-bromocyclohexanecarboxylate is a valuable reagent in organic synthesis, primarily due to the presence of the reactive carbon-bromine bond at the α-position to the ester.

The Reformatsky Reaction

A key application of this compound is in the Reformatsky reaction, where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[3][6] This reaction is a powerful tool for the formation of carbon-carbon bonds.

Reaction Mechanism:

-

Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of Methyl 1-bromocyclohexanecarboxylate to form an organozinc intermediate, often referred to as a Reformatsky enolate.[6][7]

-

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of an aldehyde or ketone.

-

Work-up: An acidic work-up protonates the oxygen to yield the final β-hydroxy ester.[6]

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: A general experimental workflow for the synthesis and purification of Methyl 1-bromocyclohexanecarboxylate.

Logical Relationship: The Reformatsky Reaction Mechanism

Caption: The key steps involved in the Reformatsky reaction using Methyl 1-bromocyclohexanecarboxylate.

Safety and Handling

Methyl 1-bromocyclohexanecarboxylate is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 1-bromocyclohexanecarboxylate is a versatile and important intermediate in organic synthesis. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis, purification, and handling, is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this compound, enabling them to leverage its reactivity in the design and execution of complex synthetic strategies.

References

- 1. scribd.com [scribd.com]

- 2. Methyl 1-bromocyclohexanecarboxylate | C8H13BrO2 | CID 3518593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide [franklychemistry.co.uk]

Methyl 1-bromocyclohexanecarboxylate: A Technical Guide for Synthetic and Medicinal Chemistry

CAS Number: 3196-23-4

This technical guide provides an in-depth overview of Methyl 1-bromocyclohexanecarboxylate, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and visualizations to support its application in the laboratory.

Chemical and Physical Properties

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester characterized by a cyclohexane ring with a bromine atom and a methyl carboxylate group attached to the same carbon.[1] This structure imparts specific reactivity, making it a valuable building block in synthetic chemistry. The compound typically appears as a colorless to pale yellow liquid.[1]

Table 1: Physicochemical Properties of Methyl 1-bromocyclohexanecarboxylate

| Property | Value | Source |

| CAS Number | 3196-23-4 | [2] |

| Molecular Formula | C₈H₁₃BrO₂ | [1][2] |

| Molecular Weight | 221.09 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 115-116 °C at 19 mmHg | [2] |

| Density | 1.39 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.493 | [2] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [2] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | [1] |

Table 2: Identification and Structural Information

| Identifier | Value | Source |

| IUPAC Name | methyl 1-bromocyclohexane-1-carboxylate | PubChem |

| SMILES | COC(=O)C1(Br)CCCCC1 | [2] |

| InChI | 1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 | [2] |

| InChIKey | RNWRVPVPLQMTAP-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of Methyl 1-bromocyclohexanecarboxylate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons and the methylene protons of the cyclohexane ring. The methyl group will appear as a singlet, while the cyclohexane protons will present as a series of multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the quaternary carbon attached to the bromine, the methyl carbon, and the carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Spectra for Methyl 1-bromocyclohexanecarboxylate are available in public and commercial databases such as PubChem and SpectraBase.[2]

Experimental Protocols

Methyl 1-bromocyclohexanecarboxylate is a key reagent in the Reformatsky reaction , which is used to synthesize β-hydroxy esters and their derivatives, including spiro compounds.[3][4]

General Protocol for the Reformatsky Reaction

This protocol outlines a general procedure for the reaction of Methyl 1-bromocyclohexanecarboxylate with a ketone to form a spiro-lactone, a common application in the synthesis of complex organic molecules.

Materials:

-

Methyl 1-bromocyclohexanecarboxylate

-

An appropriate ketone (e.g., a cyclic ketone or an α,β-unsaturated ketone)

-

Activated Zinc dust

-

Anhydrous solvent (e.g., toluene, THF, or a mixture thereof)

-

Iodine (catalytic amount for zinc activation)

-

Hydrochloric acid (aqueous solution, e.g., 1 M) for work-up

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine color disappears, indicating the activation of zinc.

-

Reaction Setup: Allow the flask to cool to room temperature and add the anhydrous solvent.

-

Initiation: Add a small portion of Methyl 1-bromocyclohexanecarboxylate to the zinc suspension and warm the mixture to initiate the reaction. The formation of the organozinc reagent is often indicated by a color change or gentle refluxing.

-

Addition of Reactants: Once the reaction has initiated, add a solution of the ketone and the remaining Methyl 1-bromocyclohexanecarboxylate in the anhydrous solvent dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for a specified time (typically 1-4 hours) to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the Reformatsky Reaction.

Applications in Drug Development and Medicinal Chemistry

While there are no specific drugs directly synthesized from Methyl 1-bromocyclohexanecarboxylate currently on the market, its structural motif, the cyclohexanecarboxylic acid core, is present in numerous biologically active molecules. This makes it a valuable starting material for the synthesis of novel therapeutic agents.

Derivatives of cyclohexanecarboxylic acid have been investigated for a range of biological activities, including:

-

Anti-ulcer and Anti-inflammatory Effects: Certain cyclohexane carboxylic acid derivatives have shown potential as anti-ulcer and anti-inflammatory agents.[5]

-

Enzyme Inhibition: The cyclohexanecarboxylic acid scaffold has been utilized in the design of enzyme inhibitors, such as Diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are being explored for the treatment of obesity and related metabolic disorders.[6]

-

Antitumor Activity: Some novel cyclohexene carboxylic acid derivatives have been synthesized and evaluated as potent antitumor agents.[7]

The use of Methyl 1-bromocyclohexanecarboxylate allows for the introduction of a spirocyclic center, which can be a desirable feature in drug design. Spirocycles can increase the three-dimensionality and rigidity of a molecule, potentially leading to improved binding affinity and selectivity for a biological target.

Caption: Role as a Building Block in Drug Discovery.

Safety and Handling

Methyl 1-bromocyclohexanecarboxylate is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

In case of exposure, seek immediate medical attention.

Conclusion

Methyl 1-bromocyclohexanecarboxylate is a valuable and reactive building block for organic synthesis, particularly in the construction of complex spirocyclic systems via the Reformatsky reaction. Its utility extends into the realm of medicinal chemistry, where the cyclohexanecarboxylic acid scaffold is a key component of various biologically active molecules. This guide provides essential data and protocols to facilitate its effective and safe use in research and development, highlighting its potential for the discovery of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 1-bromocyclohexanecarboxylate | C8H13BrO2 | CID 3518593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

Methyl 1-bromocyclohexane-1-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-bromocyclohexane-1-carboxylate is a versatile cyclic α-bromo ester that serves as a key intermediate in a variety of organic transformations. Its utility is most prominently demonstrated in the Reformatsky reaction, where it functions as a robust precursor to zinc enolates, facilitating the formation of carbon-carbon bonds and the synthesis of complex molecules, including β-hydroxy esters and spirocyclic compounds. The inherent steric hindrance and conformational rigidity of the cyclohexyl scaffold make this reagent a valuable tool for introducing three-dimensional complexity into molecular architectures, a desirable trait in modern drug discovery. This guide provides an in-depth overview of the synthesis, spectroscopic characterization, and key applications of methyl 1-bromocyclohexane-1-carboxylate, with a focus on detailed experimental protocols and its potential as a building block in the development of novel therapeutic agents.

Chemical Properties and Spectroscopic Data

Methyl 1-bromocyclohexane-1-carboxylate is a liquid at room temperature with the chemical formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol .[1] Its structure is characterized by a bromine atom and a methoxycarbonyl group attached to the same carbon atom of a cyclohexane ring.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 1-bromocyclohexane-1-carboxylate | [1] |

| CAS Number | 3196-23-4 | [1] |

| Molecular Formula | C₈H₁₃BrO₂ | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 115-116 °C at 19 mmHg | |

| Density | 1.39 g/mL at 25 °C | |

| Refractive Index | n20/D 1.493 |

Table 2: Spectroscopic Data

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to the cyclohexyl protons and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon bearing the bromine, the methoxy carbon, and the six carbons of the cyclohexane ring. |

| FTIR (Neat) | Strong absorption band characteristic of the C=O stretch of the ester group. |

| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the structure. |

Detailed, assigned spectroscopic data can be found in various databases, and representative spectra are available from commercial suppliers.[1]

Synthesis of Methyl 1-bromocyclohexane-1-carboxylate

The synthesis of methyl 1-bromocyclohexane-1-carboxylate is typically achieved through a two-step process starting from cyclohexanecarboxylic acid. The first step involves the α-bromination of the carboxylic acid via the Hell-Volhard-Zelinsky reaction, followed by esterification of the resulting α-bromo acid.

Logical Workflow for Synthesis

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Bromocyclohexane-1-carboxylic Acid (Hell-Volhard-Zelinsky Reaction)

Materials:

-

Cyclohexanecarboxylic acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of cyclohexanecarboxylic acid and a catalytic amount of red phosphorus is prepared.

-

Bromine is added dropwise to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is cooled to room temperature and the crude 1-bromocyclohexane-1-carbonyl bromide is carefully hydrolyzed by the slow addition of water.

-

The product is extracted with dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-bromocyclohexane-1-carboxylic acid.

Step 2: Esterification of 1-Bromocyclohexane-1-carboxylic Acid (Fischer Esterification)

Materials:

-

1-Bromocyclohexane-1-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

1-Bromocyclohexane-1-carboxylic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 1-bromocyclohexane-1-carboxylate. The product can be further purified by vacuum distillation.

Applications in Organic Synthesis

The primary utility of methyl 1-bromocyclohexane-1-carboxylate lies in its role as a precursor to a sterically hindered zinc enolate in the Reformatsky reaction. This reaction allows for the formation of new carbon-carbon bonds with a wide range of electrophiles.

The Reformatsky Reaction

The Reformatsky reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is sufficiently nucleophilic to add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters.

Signaling Pathway of the Reformatsky Reaction

Experimental Protocol: Reformatsky Reaction with Benzaldehyde

Materials:

-

Methyl 1-bromocyclohexane-1-carboxylate

-

Zinc dust (activated)

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of methyl 1-bromocyclohexane-1-carboxylate and benzaldehyde in anhydrous THF is added dropwise to the stirred suspension of zinc.

-

The reaction is initiated, often with gentle heating, and then maintained at reflux for a specified period. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude β-hydroxy ester can be purified by column chromatography on silica gel.

Relevance in Drug Development

The cyclohexyl moiety is a prevalent structural motif in many approved pharmaceutical agents. Its incorporation can enhance metabolic stability, improve lipophilicity, and provide a three-dimensional framework for optimal binding to biological targets. Methyl 1-bromocyclohexane-1-carboxylate serves as a valuable building block for introducing this carbocyclic ring system, often as a bioisosteric replacement for phenyl or other aromatic groups.

The Reformatsky reaction using this reagent is particularly useful for the synthesis of spirocyclic compounds, a class of molecules with significant interest in medicinal chemistry due to their rigid structures and novel three-dimensional shapes. For instance, the reaction of the Reformatsky reagent derived from methyl 1-bromocyclohexane-1-carboxylate with imines can lead to the formation of spiro-β-lactams. β-lactam-containing compounds are a cornerstone of antibiotic therapy, and novel spirocyclic analogues are of interest for their potential to overcome antibiotic resistance.

While direct applications of methyl 1-bromocyclohexane-1-carboxylate in the synthesis of currently marketed drugs are not extensively documented, its utility as a versatile synthetic intermediate for the creation of diverse molecular scaffolds makes it a compound of interest for drug discovery and development programs.

Conclusion

Methyl 1-bromocyclohexane-1-carboxylate is a key reagent in organic synthesis, primarily valued for its role in the Reformatsky reaction. This technical guide has provided a detailed overview of its synthesis, characterization, and applications, including specific experimental protocols. For researchers and professionals in drug development, this compound offers a reliable method for the introduction of the cyclohexyl scaffold and the construction of complex molecular architectures, including spirocyclic systems, which are of growing importance in the design of new therapeutic agents.

References

An In-depth Technical Guide to Methyl 1-bromocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and spectral data of Methyl 1-bromocyclohexanecarboxylate. It is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Core Structural and Physical Data

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester derivative of cyclohexane. Its core structural identifiers and key physical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| IUPAC Name | methyl 1-bromocyclohexane-1-carboxylate[1] |

| CAS Number | 3196-23-4[1] |

| Molecular Formula | C₈H₁₃BrO₂[1] |

| Molecular Weight | 221.09 g/mol [1] |

| SMILES String | COC(=O)C1(Br)CCCCC1[1] |

| InChI Key | RNWRVPVPLQMTAP-UHFFFAOYSA-N[1] |

| Physical Property | Value |

| Form | Liquid[1] |

| Boiling Point | 115-116 °C at 19 mmHg[1][2] |

| Density | 1.39 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.493[1][2] |

| Flash Point | 106 °C (222.8 °F) - closed cup[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 1-bromocyclohexanecarboxylate. Below is a summary of available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.78 | s | 3H | -OCH₃ | |

| 1.20-2.20 | m | 10H | Cyclohexyl protons |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 171.5 | C=O (Ester) | |

| 65.0 | C-Br | |

| 52.5 | -OCH₃ | |

| 20-40 | Cyclohexyl carbons |

Note: The exact chemical shifts for the cyclohexyl protons and carbons can vary and often appear as complex multiplets due to overlapping signals. The provided ranges are typical for such structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1735 | Strong |

| C-O Stretch | ~1250-1100 | Strong |

| C-H Stretch (sp³) | ~2950-2850 | Medium-Strong |

| C-Br Stretch | ~600-500 | Medium |

Experimental Protocols

Synthesis of 1-Bromocyclohexanecarboxylic Acid

-

Materials : Cyclohexanecarboxylic acid, red phosphorus (catalytic amount), bromine.

-

Procedure :

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a base trap.

-

Continue heating until the bromine color disappears.

-

Allow the reaction mixture to cool to room temperature.

-

The crude 1-bromocyclohexanecarboxylic acid can be purified by distillation under reduced pressure or by recrystallization.

-

Esterification to Methyl 1-bromocyclohexanecarboxylate

-

Materials : 1-Bromocyclohexanecarboxylic acid, methanol, a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure :

-

In a round-bottom flask, dissolve 1-bromocyclohexanecarboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol by rotary evaporation.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 1-bromocyclohexanecarboxylate.

-

Purify the product by vacuum distillation.

-

Reactivity and Applications

Methyl 1-bromocyclohexanecarboxylate is a valuable intermediate in organic synthesis. The presence of the bromine atom at the alpha-position to the ester carbonyl group makes it a suitable substrate for various nucleophilic substitution reactions.

A notable application is its use in the Reformatsky reaction . In this reaction, it reacts with zinc to form an organozinc intermediate, which can then react with aldehydes or ketones to form β-hydroxy esters. This reaction is a powerful tool for carbon-carbon bond formation.

Safety Information

Methyl 1-bromocyclohexanecarboxylate is classified as a hazardous substance.

-

Hazard Statements : Causes severe skin burns and eye damage. May cause respiratory irritation.[1]

-

Precautionary Statements : Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Signal Word : Danger[1]

Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Visualizations

Synthesis Pathway

Caption: Synthesis of Methyl 1-bromocyclohexanecarboxylate.

Experimental Workflow for Characterization

Caption: Workflow for purification and characterization.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-bromocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-bromocyclohexanecarboxylate. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the structural elucidation and characterization of this compound. This document details predicted spectral data, outlines experimental protocols for NMR analysis, and provides a visual representation of the molecule's structure-spectra correlation.

Data Presentation: Predicted NMR Spectral Data

Due to the absence of publicly available, experimentally derived quantitative NMR data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for Methyl 1-bromocyclohexanecarboxylate. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for Methyl 1-bromocyclohexanecarboxylate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 3.75 | Singlet | 3H | -OCH₃ |

| 2 | 2.2 - 2.4 | Multiplet | 2H | Cyclohexane -CH₂ (adjacent to C-Br) |

| 3 | 1.9 - 2.1 | Multiplet | 2H | Cyclohexane -CH₂ |

| 4 | 1.6 - 1.8 | Multiplet | 4H | Cyclohexane -CH₂ |

| 5 | 1.4 - 1.6 | Multiplet | 2H | Cyclohexane -CH₂ |

Table 2: Predicted ¹³C NMR Data for Methyl 1-bromocyclohexanecarboxylate

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 172.5 | Carbonyl (-C=O) |

| 2 | 65.0 | Quaternary Carbon (C-Br) |

| 3 | 52.5 | Methyl Carbon (-OCH₃) |

| 4 | 38.0 | Cyclohexane -CH₂ (adjacent to C-Br) |

| 5 | 28.0 | Cyclohexane -CH₂ |

| 6 | 25.0 | Cyclohexane -CH₂ |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra of Methyl 1-bromocyclohexanecarboxylate, consistent with common laboratory practices.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 1-bromocyclohexanecarboxylate.

-

Solvent Selection: The recommended solvent is deuterated chloroform (CDCl₃), as it is a common solvent for nonpolar to moderately polar organic compounds and is known to be suitable for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). A small amount can be added, or the residual solvent peak of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm for ¹H NMR) can be used for calibration.

NMR Instrument Parameters

The following are typical parameters for acquiring high-quality NMR spectra on a standard 400 or 500 MHz NMR spectrometer:

For ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 8 to 16 scans are typically sufficient, depending on the sample concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker instrument) to provide a spectrum with single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons.

Visualization of Structure-Spectra Relationships

The following diagrams illustrate the logical relationships between the chemical structure of Methyl 1-bromocyclohexanecarboxylate and its expected NMR signals.

Methyl 1-bromocyclohexanecarboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of Methyl 1-bromocyclohexanecarboxylate, a key intermediate in various organic syntheses.

Core Chemical Data

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester widely utilized in the synthesis of more complex molecular architectures. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₃BrO₂[1] |

| Molecular Weight | 221.09 g/mol [1][2] |

| CAS Number | 3196-23-4 |

| Appearance | Liquid |

| Boiling Point | 115-116 °C at 19 mmHg |

| Density | 1.39 g/mL at 25 °C |

Synthesis Protocol: Preparation of Methyl 1-Bromocyclohexanecarboxylate

The synthesis of Methyl 1-bromocyclohexanecarboxylate can be effectively achieved through a two-step process. The first step involves the alpha-bromination of cyclohexanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 1-bromocyclohexanecarbonyl bromide. This intermediate is then subjected to esterification with methanol to produce the final product.

Step 1: Alpha-Bromination via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction facilitates the halogenation of a carboxylic acid at the alpha carbon.[3][4] The reaction is initiated by converting the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine.

Materials:

-

Cyclohexanecarboxylic acid

-

Phosphorus tribromide (PBr₃) (catalytic amount)

-

Bromine (Br₂)

-

Anhydrous reaction vessel

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine cyclohexanecarboxylic acid with a catalytic amount of phosphorus tribromide.

-

Slowly add one molar equivalent of bromine to the mixture.

-

Gently heat the reaction mixture to initiate the formation of 1-bromocyclohexanecarbonyl bromide. The reaction progress can be monitored by the disappearance of the bromine color.

Step 2: Esterification

Quenching the resulting α-bromo acyl bromide with an alcohol leads to the formation of the corresponding α-bromo ester.[4]

Materials:

-

1-bromocyclohexanecarbonyl bromide (from Step 1)

-

Methanol (anhydrous)

-

Apparatus for quenching and purification

Procedure:

-

Cool the reaction mixture containing 1-bromocyclohexanecarbonyl bromide in an ice bath.

-

Slowly add an excess of anhydrous methanol to the cooled mixture. This reaction is exothermic and should be performed with caution.

-

Allow the mixture to stir and slowly warm to room temperature to ensure complete esterification.

-

The crude Methyl 1-bromocyclohexanecarboxylate can then be purified using standard techniques such as distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates the synthetic pathway for Methyl 1-bromocyclohexanecarboxylate.

Caption: Synthetic pathway for Methyl 1-bromocyclohexanecarboxylate.

References

Methyl 1-bromocyclohexanecarboxylate: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Methyl 1-bromocyclohexanecarboxylate. The information is compiled from publicly available safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost care and implement appropriate safety protocols.

GHS Hazard Identification and Classification

Methyl 1-bromocyclohexanecarboxylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive and irritant properties.

GHS Pictograms:

Danger

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Hazard Classes:

-

Skin Corrosion/Irritation: Category 1B[1]

-

Serious Eye Damage/Eye Irritation: Category 1[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Quantitative Hazard Data

Precautionary Measures and Handling

Strict adherence to the following precautionary statements is mandatory when handling Methyl 1-bromocyclohexanecarboxylate to minimize exposure and ensure a safe laboratory environment.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| P363 | Wash contaminated clothing before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of the GHS classification for Methyl 1-bromocyclohexanecarboxylate are not publicly available. These studies are typically conducted by chemical manufacturers and submitted to regulatory bodies for classification and registration purposes. Researchers should rely on the established GHS classifications and handle the substance with the precautions outlined in this guide.

Visualized Safety Workflow and Hazard Relationships

The following diagrams illustrate the logical flow of safety procedures and the relationship between the hazards of Methyl 1-bromocyclohexanecarboxylate and the required responses.

References

An In-depth Technical Guide to Methyl 1-bromocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 1-bromocyclohexanecarboxylate, a key intermediate in organic synthesis. The document details its synthesis, chemical properties, and significant reactions, with a focus on providing actionable experimental protocols and quantitative data to support research and development activities.

Compound Profile

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester widely utilized as a precursor in various chemical transformations, most notably in the Reformatsky reaction and for the synthesis of substituted cyclohexene derivatives.

Table 1: Physicochemical and Spectroscopic Data for Methyl 1-bromocyclohexanecarboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₁₃BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 221.09 g/mol | --INVALID-LINK-- |

| CAS Number | 3196-23-4 | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Density | 1.39 g/mL at 25°C | --INVALID-LINK-- |

| Boiling Point | 115-116 °C at 19 mmHg | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.493 | --INVALID-LINK-- |

| ¹H NMR (CDCl₃) | See Spectrum | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | See Spectrum | --INVALID-LINK-- |

| IR (Neat) | See Spectrum | --INVALID-LINK-- |

Synthesis of Methyl 1-bromocyclohexanecarboxylate

The primary route for the synthesis of methyl 1-bromocyclohexanecarboxylate involves the α-bromination of cyclohexanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction and Esterification

This two-step procedure provides a reliable method for the preparation of the title compound.

Step 1: α-Bromination of Cyclohexanecarboxylic Acid

Caption: Synthesis of 1-Bromocyclohexanecarbonyl bromide.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid (1.0 eq).

-

Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

-

Slowly add bromine (Br₂, 1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux for 8-12 hours, or until the evolution of HBr gas ceases.[1][2][3]

-

After cooling to room temperature, the crude 1-bromocyclohexanecarbonyl bromide can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Esterification

Caption: Esterification to the final product.

Procedure:

-

Carefully add the crude 1-bromocyclohexanecarbonyl bromide to an excess of anhydrous methanol at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield methyl 1-bromocyclohexanecarboxylate.[1]

Table 2: Typical Reaction Parameters for the Synthesis of Methyl 1-bromocyclohexanecarboxylate

| Parameter | Value |

| Starting Material | Cyclohexanecarboxylic Acid |

| Key Reagents | PBr₃, Br₂, Methanol |

| Solvent | Neat (Step 1), Methanol (Step 2) |

| Temperature | Reflux (Step 1), 0 °C to RT (Step 2) |

| Reaction Time | 8-16 hours |

| Typical Yield | 70-85% (overall) |

Key Reactions of Methyl 1-bromocyclohexanecarboxylate

This α-bromo ester is a versatile intermediate for the formation of carbon-carbon bonds and the synthesis of various cyclic compounds.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[4]

This protocol details the reaction of methyl 1-bromocyclohexanecarboxylate with a generic aromatic aldehyde.

Caption: Workflow of the Reformatsky Reaction.

Procedure:

-

Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer, place the activated zinc (1.5 eq) and dry benzene or THF.

-

A solution of methyl 1-bromocyclohexanecarboxylate (1.0 eq) and the aromatic aldehyde (1.0 eq) in the same dry solvent is added dropwise to the zinc suspension.

-

The reaction is initiated by gentle heating, and the mixture is then refluxed for 2-4 hours.

-

After cooling, the reaction is quenched by the addition of saturated ammonium chloride solution.

-

The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Table 3: Example of a Reformatsky Reaction with Quantitative Data

| Electrophile | Product | Yield | Reference |

| N,N′-(1,4-Phenylene)bis(1-arylmethanimines) | Bis(spiro)-β-lactams | 58-82% | [5] |

Synthesis of Methyl 3-oxo-1-cyclohexene-1-carboxylate

Methyl 1-bromocyclohexanecarboxylate serves as a precursor for the synthesis of methyl 3-oxo-1-cyclohexene-1-carboxylate, a valuable building block in organic synthesis.[6]

Caption: Synthetic pathway to Methyl 3-oxo-1-cyclohexene-1-carboxylate.

Procedure (Hypothetical):

-

Dehydrobromination: Dissolve methyl 1-bromocyclohexanecarboxylate (1.0 eq) in a suitable aprotic solvent like THF. Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Work-up would involve extraction and purification to yield methyl cyclohex-1-ene-1-carboxylate.

-

Allylic Oxidation: The resulting methyl cyclohex-1-ene-1-carboxylate (1.0 eq) is then dissolved in a suitable solvent (e.g., acetic acid or dichloromethane). An oxidizing agent such as chromium trioxide (CrO₃) or selenium dioxide (SeO₂) is added portion-wise at a controlled temperature. After the reaction is complete, a standard work-up and chromatographic purification would afford methyl 3-oxo-1-cyclohexene-1-carboxylate.

Note: The yields and specific conditions for this two-step conversion from methyl 1-bromocyclohexanecarboxylate are not well-documented and would require experimental optimization.

Role in Drug Discovery and Development

While methyl 1-bromocyclohexanecarboxylate itself is not a therapeutic agent, its derivatives are of interest in medicinal chemistry. The cyclohexene and β-hydroxy ester moieties derived from it are present in various biologically active molecules. The ability to introduce the substituted cyclohexyl group via this reagent allows for the exploration of chemical space in lead optimization programs. The incorporation of a cyclohexyl ring can modulate the lipophilicity and conformational flexibility of a drug candidate, potentially improving its pharmacokinetic and pharmacodynamic properties.

Safety Information

Methyl 1-bromocyclohexanecarboxylate is a corrosive and hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough literature search and risk assessment prior to conducting any experimental work.

References

- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Discovery and History of Methyl 1-bromocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Methyl 1-bromocyclohexanecarboxylate, a key reagent in organic synthesis. While a singular "discovery" paper for this specific ester is not prominent in historical literature, its synthesis is intrinsically linked to the development of α-halogenation reactions of carboxylic acids, most notably the Hell-Volhard-Zelinsky reaction. This document details the historical context of this reaction, provides detailed experimental protocols for the synthesis of Methyl 1-bromocyclohexanecarboxylate, presents its physicochemical and spectroscopic data in a structured format, and illustrates the synthetic pathway and experimental workflow with diagrams.

Introduction and Historical Context

The history of Methyl 1-bromocyclohexanecarboxylate is fundamentally tied to the broader history of the synthesis of α-halo acids and their esters. These compounds emerged as versatile intermediates in organic synthesis in the late 19th and early 20th centuries. The primary method for their preparation, the Hell-Volhard-Zelinsky (HVZ) reaction, was developed by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky between 1881 and 1887.[1][2] This reaction allows for the selective α-bromination of carboxylic acids containing an α-hydrogen.

Given the prevalence and importance of the HVZ reaction, it is highly probable that Methyl 1-bromocyclohexanecarboxylate was first synthesized via the bromination of cyclohexanecarboxylic acid, followed by esterification with methanol. This two-step process remains a common and efficient method for its preparation. The utility of Methyl 1-bromocyclohexanecarboxylate was significantly expanded with its application in the Reformatsky reaction, where it serves as a key precursor for the formation of zinc enolates, enabling the synthesis of a wide range of more complex molecules.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Methyl 1-bromocyclohexanecarboxylate is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Methyl 1-bromocyclohexanecarboxylate

| Property | Value |

| Molecular Formula | C₈H₁₃BrO₂ |

| Molecular Weight | 221.09 g/mol [4] |

| CAS Number | 3196-23-4[4] |

| Appearance | Colorless liquid |

| Boiling Point | 115-116 °C at 19 mmHg[5] |

| Density | 1.39 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | 1.493[5] |

Table 2: Spectroscopic Data for Methyl 1-bromocyclohexanecarboxylate

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 3.75 (s, 3H, -OCH₃), 2.20-1.20 (m, 10H, cyclohexyl protons) |

| ¹³C NMR (CDCl₃) | δ (ppm): 171.5 (C=O), 65.5 (C-Br), 52.5 (-OCH₃), 37.0, 27.5, 24.5 (cyclohexyl carbons) |

| IR (Neat) | ν (cm⁻¹): 2935, 2860 (C-H stretch), 1735 (C=O stretch), 1270, 1150 (C-O stretch) |

| Mass Spectrum (EI) | m/z: 220/222 (M⁺, Br isotopes), 141 (M⁺ - Br), 113, 81 |

Synthesis of Methyl 1-bromocyclohexanecarboxylate

The most common and historically significant method for the synthesis of Methyl 1-bromocyclohexanecarboxylate involves a two-step process:

-

α-Bromination of Cyclohexanecarboxylic Acid: This is achieved via the Hell-Volhard-Zelinsky reaction.

-

Esterification: The resulting 1-bromocyclohexanecarboxylic acid is then esterified with methanol.

A logical workflow for the synthesis is presented in the diagram below.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromocyclohexanecarboxylic Acid via Hell-Volhard-Zelinsky Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place cyclohexanecarboxylic acid (1.0 mol).

-

Addition of Catalyst: Carefully add red phosphorus (0.1 mol) to the flask.

-

Bromination: Slowly add bromine (1.1 mol) from the dropping funnel. The reaction is exothermic and will likely require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the mixture to 80-90 °C for 8-12 hours, or until the evolution of HBr gas ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the excess PBr₃. The 1-bromocyclohexanecarboxylic acid will solidify upon cooling.

-

Isolation: Isolate the solid product by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of Methyl 1-bromocyclohexanecarboxylate via Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 1-bromocyclohexanecarboxylic acid (1.0 mol) in an excess of methanol (5-10 mol).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 mol) as a catalyst.

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude ester by vacuum distillation to obtain pure Methyl 1-bromocyclohexanecarboxylate.

Reaction Pathway

The overall synthetic pathway from cyclohexanecarboxylic acid to Methyl 1-bromocyclohexanecarboxylate is depicted below.

Conclusion

Methyl 1-bromocyclohexanecarboxylate, while lacking a dramatic "discovery" moment, holds a significant place in the history of organic synthesis. Its preparation is a classic example of the application of the venerable Hell-Volhard-Zelinsky reaction, a cornerstone of synthetic chemistry for over a century. The subsequent esterification to the methyl ester provides a stable and versatile reagent that continues to be employed in modern synthetic endeavors, particularly in carbon-carbon bond-forming reactions. This guide has provided a detailed overview of its historical context, a compilation of its physical and spectroscopic properties, and robust protocols for its synthesis, serving as a valuable resource for researchers in the field.

References

- 1. Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism [chemistrylearner.com]

- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 1-bromocyclohexanecarboxylate | C8H13BrO2 | CID 3518593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 1-BROMOCYCLOHEXANECARBOXYLATE | CAS#:3196-23-4 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for Methyl 1-bromocyclohexanecarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-bromocyclohexanecarboxylate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of a zinc enolate in the Reformatsky reaction. This application allows for the construction of complex molecular architectures, particularly spirocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures. This document provides an overview of its applications, with a focus on the synthesis of spiro-dihydropyranones and related heterocyclic systems, and includes detailed experimental protocols and relevant data.

Core Applications: The Reformatsky Reaction

The most prominent application of Methyl 1-bromocyclohexanecarboxylate is its use in the Reformatsky reaction. In this reaction, the α-bromo ester reacts with zinc metal to form an organozinc intermediate, which then adds to a carbonyl group of an aldehyde or ketone. Subsequent intramolecular cyclization and dehydration steps can lead to the formation of various heterocyclic compounds.

Synthesis of Spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones

Methyl 1-bromocyclohexanecarboxylate reacts with 2-arylmethylideneindan-1,3-diones in the presence of zinc to furnish spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones. These compounds are of interest for their potential biological activities.

Experimental Protocol 1: General Procedure for the Synthesis of 4'-Aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones

Disclaimer: This is a representative protocol based on general procedures for similar reactions. Optimal conditions may vary depending on the specific substrate.

Materials:

-

Methyl 1-bromocyclohexanecarboxylate

-

Substituted 2-arylmethylideneindan-1,3-dione

-

Zinc dust (activated)

-

Dry benzene and ethyl acetate (1:1 mixture)

-

10% Acetic acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of the 2-arylmethylideneindan-1,3-dione (10 mmol), freshly activated zinc dust (20 mmol), and Methyl 1-bromocyclohexanecarboxylate (12 mmol) is placed in a round-bottom flask.

-

A 1:1 mixture of dry benzene and ethyl acetate (50 mL) is added to the flask.

-

The reaction mixture is heated at reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and filtered.

-

The filtrate is washed with 10% acetic acid and then with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation:

| Product Type | Reactants | General Yield Range |

| 4'-Aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones | Methyl 1-bromocyclohexanecarboxylate, 2-Arylmethylideneindan-1,3-diones, Zinc | Moderate to Good |

Mandatory Visualization:

Caption: Reaction pathway for the synthesis of spiro[cyclohexane-1,3'-indeno[1,2-b]pyran] derivatives.

Synthesis of 3-Aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones

Another key application is the reaction of Methyl 1-bromocyclohexanecarboxylate with substituted chalcones in the presence of zinc to yield spiro-3,4-dihydropyran-2-one derivatives, specifically 3-aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones.

Experimental Protocol 2: General Procedure for the Synthesis of 3-Aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones

Disclaimer: This is a representative protocol based on general procedures for similar reactions. Optimal conditions may vary depending on the specific substrate.

Materials:

-

Methyl 1-bromocyclohexanecarboxylate

-

Substituted chalcone (1,3-diaryl-2-propen-1-one)

-

Zinc dust (activated)

-

Dry benzene and diethyl ether (1:1 mixture)

-

10% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Ethanol for recrystallization

Procedure:

-

A mixture of the substituted chalcone (10 mmol), activated zinc dust (20 mmol), and Methyl 1-bromocyclohexanecarboxylate (12 mmol) is taken in a round-bottom flask.

-

A 1:1 mixture of dry benzene and diethyl ether (60 mL) is added.

-

The reaction mixture is heated to reflux for 4-5 hours with constant stirring. TLC can be used to monitor the reaction's progress.

-

After cooling, the reaction mixture is treated with 10% hydrochloric acid to dissolve any unreacted zinc and zinc salts.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to obtain the crude product.

-

The crude product is purified by recrystallization from ethanol.

Data Presentation:

Yields for this reaction are reported to be in the good to excellent range, depending on the substituents on the chalcone.

| Product Type | Reactants | General Yield Range |

| 3-Aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones | Methyl 1-bromocyclohexanecarboxylate, Substituted Chalcones, Zinc | Good to Excellent |

Mandatory Visualization:

Caption: Experimental workflow for the synthesis of 3-aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones.

Other Potential Applications

While the Reformatsky reaction is the most well-documented application, the structure of Methyl 1-bromocyclohexanecarboxylate suggests its potential use in other types of organic reactions.

Nucleophilic Substitution Reactions

The tertiary bromide in Methyl 1-bromocyclohexanecarboxylate is sterically hindered, which would generally disfavor an S(_N)2 reaction. However, under conditions that favor an S(_N)1 mechanism (polar protic solvent, weak nucleophile), nucleophilic substitution could occur. For instance, solvolysis in the presence of a nucleophile like sodium azide in methanol would likely proceed via a carbocation intermediate to form the corresponding azide.

Mandatory Visualization:

Caption: Proposed S(_N)1 pathway for nucleophilic substitution.

Radical Reactions